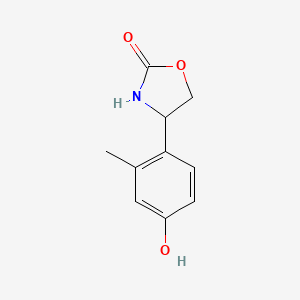![molecular formula C6H12ClNO B13887034 (1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane;hydrochloride](/img/structure/B13887034.png)
(1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,7R)-2-oxa-6-azabicyclo[510]octane;hydrochloride is a bicyclic compound that features both oxygen and nitrogen atoms within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane typically involves the use of glycals and gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the preparation of enantiomerically pure compounds. Another approach involves the use of rhodium(I) complexes to catalyze the preparation of bicyclo[4.2.0]octa-1,5,7-trienes from terminal aryl alkynes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods mentioned above. The use of efficient catalysts and optimized reaction conditions would be crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
(1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological molecules and its effects on biological systems.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of (1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane involves its interaction with specific molecular targets, such as orexin receptors. These interactions can modulate various physiological processes, including sleep-wake cycles, feeding behavior, and energy homeostasis . The compound’s effects are mediated through the activation or inhibition of specific signaling pathways within cells.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but lacks the oxygen and nitrogen atoms present in (1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane.
Bicyclo[3.3.0]octane: This compound also features a bicyclic structure but with different ring sizes and connectivity.
Uniqueness
The presence of both oxygen and nitrogen atoms in (1S,7R)-2-oxa-6-azabicyclo[510]octane makes it unique compared to other bicyclic compounds
Propiedades
Fórmula molecular |
C6H12ClNO |
|---|---|
Peso molecular |
149.62 g/mol |
Nombre IUPAC |
(1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane;hydrochloride |
InChI |
InChI=1S/C6H11NO.ClH/c1-2-7-5-4-6(5)8-3-1;/h5-7H,1-4H2;1H/t5-,6+;/m1./s1 |
Clave InChI |
DBQNTJWQSLIPFQ-IBTYICNHSA-N |
SMILES isomérico |
C1CN[C@@H]2C[C@@H]2OC1.Cl |
SMILES canónico |
C1CNC2CC2OC1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


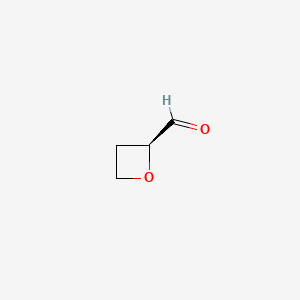
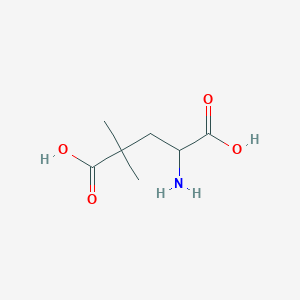
![tert-butyl N-[2-(1,3-dioxoisoindol-2-yl)ethyl]-N-ethylcarbamate](/img/structure/B13886968.png)
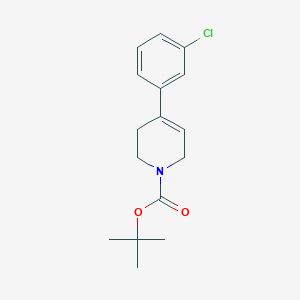
![3-Bromo-4-chloro-1-methyl-pyrrolo[3,2-c]pyridine-7-carboxylic acid](/img/structure/B13886996.png)
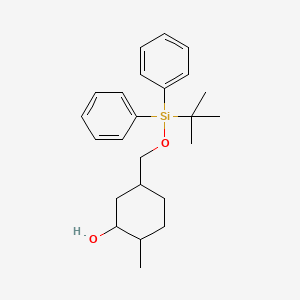
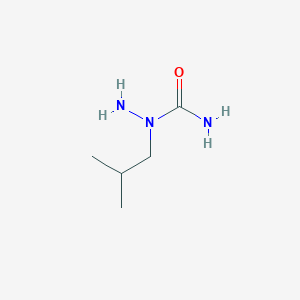
![6,11,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B13887003.png)
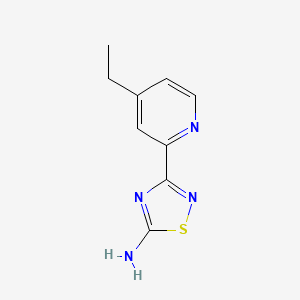
![3-[(Oxan-2-yl)oxy]propanal](/img/structure/B13887009.png)

![((6'S,7a'S)-6'-Fluorodihydro-1'H,3'H-spiro[cyclopropane-1,2'-pyrrolizin]-7a'(5'H)-yl)methanol](/img/structure/B13887027.png)
![N-[5-Amino-1-(5-O-phosphonopentofuranosyl)-1H-imidazole-4-carbonyl]aspartic acid](/img/structure/B13887032.png)
